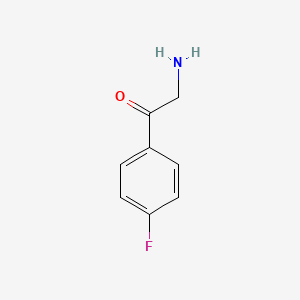

2-Amino-1-(4-fluorophenyl)ethanone

Descripción general

Descripción

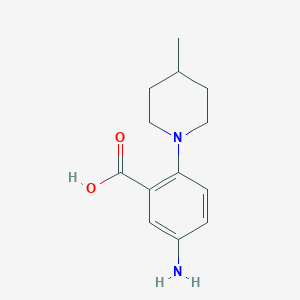

“2-Amino-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H8FNO . It is also known by other names such as “2-Amino-4’-fluoroacetophenone” and "2-amino-1-(4-fluorophenyl)ethan-1-one" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, a novel NADH-dependent, short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, exhibited excellent enantioselectivity and high activity for the production of ®-CFPL (24b) through the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorophenyl group attached to an ethanone group with an amino group . The InChI representation of the molecule isInChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 153.058992041 g/mol . The topological polar surface area of the compound is 43.1 Ų .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity :

- Schiff bases of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, have shown significant antimicrobial activity. This underscores the potential of derivatives of 2-Amino-1-(4-fluorophenyl)ethanone in developing new antimicrobial agents (Puthran et al., 2019).

- The creation of novel propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, followed by their propargylation and click reaction, has led to compounds with notable antimicrobial properties (Nagamani et al., 2018).

Pharmacological Research :

- A study on the utilization of stable isotope labeling facilitated the identification of polar metabolites of an antimalarial agent, [14C]KAF156, derived from 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone. This highlights the role of this compound derivatives in drug metabolism and pharmacokinetics studies (Huskey et al., 2016).

Material Science and Chemistry :

- The compound 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone has been studied for its crystal structure, revealing significant insights into the molecular interactions and potential applications in material science (Abdel‐Aziz et al., 2012).

- Research into the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) has contributed to understanding solvent heterogeneity and its implications in fluorescence studies (Ghoneim, 2001).

Pharmaceutical Synthesis :

- An approach to synthesizing (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in creating antagonists for the CCR5 chemokine receptor and other pharmacologically relevant compounds, highlights the versatility of this compound in pharmaceutical synthesis (2022).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the compound is stable in an inert atmosphere and at temperatures between 2-8°c .

Propiedades

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYXSMQJWZMANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364504 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

369-43-7 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)